3-(3,5-Diethyl-phenoxy)-phenylamine
Description
3-(3,5-Diethyl-phenoxy)-phenylamine is a disubstituted phenylamine derivative characterized by a central phenylamine backbone with a phenoxy group substituted at the 3-position, which itself carries diethyl groups at the 3,5-positions (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in optoelectronics and bioactive molecule synthesis. The diethyl-phenoxy moiety acts as an electron-donating group, influencing the compound’s solubility, thermal stability, and electronic behavior .
Properties
CAS No. |
887590-83-2 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
3-(3,5-diethylphenoxy)aniline |
InChI |
InChI=1S/C16H19NO/c1-3-12-8-13(4-2)10-16(9-12)18-15-7-5-6-14(17)11-15/h5-11H,3-4,17H2,1-2H3 |
InChI Key |
AFWHPCWAPLZHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC2=CC=CC(=C2)N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diethyl-phenoxy)-phenylamine typically involves the reaction of 3,5-diethylphenol with an appropriate amine derivative. One common method is the nucleophilic aromatic substitution reaction where 3,5-diethylphenol is reacted with an amine in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Diethyl-phenoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(3,5-Diethyl-phenoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Diethyl-phenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in Optoelectronic Materials
Triphenylamine-based azomethines, such as those synthesized in , share structural motifs with 3-(3,5-Diethyl-phenoxy)-phenylamine. For example, hexyloxyphenyl-substituted azomethines exhibit broad absorption spectra and tunable HOMO-LUMO gaps, critical for solar cell applications.
Key Data:
Disubstituted Phenylamines in Bioactive Molecules
highlights disubstituted phenylamines like (3,4-dimethyl)phenylamine and (4-bromo-3-methyl)phenylamine, which are incorporated into angucyclinones to modulate Nrf2 transcription activity. The diethyl groups in 3-(3,5-Diethyl-phenoxy)-phenylamine provide greater steric bulk and lipophilicity compared to methyl or bromo substituents. While dimethyl-substituted analogs show potent Nrf2 activation, the larger diethyl groups may hinder binding to biological targets despite improved membrane permeability .
Electron-Withdrawing vs. Electron-Donating Substituents
3-(Trifluoromethyl)phenylamine () features a strong electron-withdrawing trifluoromethyl group, contrasting with the electron-donating diethyl-phenoxy group in the target compound. This difference significantly impacts electronic properties:
- 3-(Trifluoromethyl)phenylamine : Lower electron density, higher oxidative stability, and applications in agrochemicals.
- 3-(3,5-Diethyl-phenoxy)-phenylamine: Higher electron density, suited for charge-transfer materials in optoelectronics .
Comparison with Psychoactive Phenylamine Derivatives
MDMA (3,4-methylenedioxyphenylamine; ) shares a phenylamine core but differs in substituent type and position. The methylenedioxy group in MDMA enhances serotonin receptor affinity, while the diethyl-phenoxy group in 3-(3,5-Diethyl-phenoxy)-phenylamine lacks such psychoactivity due to steric and electronic mismatches with neurotransmitter receptors .
Biological Activity
3-(3,5-Diethyl-phenoxy)-phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3-(3,5-Diethyl-phenoxy)-phenylamine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.37 g/mol
The biological activity of 3-(3,5-Diethyl-phenoxy)-phenylamine is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research has indicated several biological activities associated with 3-(3,5-Diethyl-phenoxy)-phenylamine:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate cancer cells, demonstrating significant inhibition of cell proliferation.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 3-(3,5-Diethyl-phenoxy)-phenylamine:
| Study | Findings |
|---|---|
| Yaglova et al. (2023) | Demonstrated the compound's ability to inhibit tumor growth in animal models. |
| Sharma et al. (2019) | Reported significant cytotoxicity against human cancer cell lines with IC values in the low micromolar range. |
| Littlefield et al. (1989) | Investigated the compound's effects on thyroid hormone balance in rodent models, highlighting its endocrine-disrupting potential. |
Toxicological Profile
While the compound shows promising biological activities, it is essential to consider its toxicological profile:
- Acute Toxicity : Limited data suggests low acute toxicity; however, further studies are necessary.
- Long-term Effects : Chronic exposure studies are needed to assess potential carcinogenic risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
